REACTION_SMILES
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[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[Cl:22][C:23]([C:24]([Cl:25])([Cl:26])[Cl:27])([Cl:28])[Cl:29].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[OH2:30].[o:1]1[c:2]([CH:6]2[O:7][CH2:8][CH2:9][O:10]2)[cH:3][cH:4][cH:5]1>>[o:1]1[c:2]([CH:6]2[O:7][CH2:8][CH2:9][O:10]2)[cH:3][cH:4][c:5]1[Cl:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1coc(C2OCCO2)c1
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Name
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Type
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product
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Smiles
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Clc1ccc(C2OCCO2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |